ACT-1004-1239

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

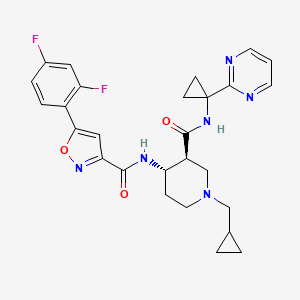

Molecular Formula |

C27H28F2N6O3 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

N-[(3S,4S)-1-(cyclopropylmethyl)-3-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]piperidin-4-yl]-5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C27H28F2N6O3/c28-17-4-5-18(20(29)12-17)23-13-22(34-38-23)25(37)32-21-6-11-35(14-16-2-3-16)15-19(21)24(36)33-27(7-8-27)26-30-9-1-10-31-26/h1,4-5,9-10,12-13,16,19,21H,2-3,6-8,11,14-15H2,(H,32,37)(H,33,36)/t19-,21-/m0/s1 |

InChI Key |

IIDSHAJKXPUYSL-FPOVZHCZSA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4(CC4)C5=NC=CC=N5)CC6CC6 |

Canonical SMILES |

C1CC1CN2CCC(C(C2)C(=O)NC3(CC3)C4=NC=CC=N4)NC(=O)C5=NOC(=C5)C6=C(C=C(C=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-1004-1239 is a first-in-class, orally available, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1] Developed by Idorsia Pharmaceuticals, this compound is under investigation for its therapeutic potential in inflammatory demyelinating diseases, such as multiple sclerosis, as well as in oncology.[2][3] The mechanism of action of this compound is centered on its ability to modulate the activity of CXCR7, a key player in various physiological and pathological processes. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: CXCR7 Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the CXCR7 receptor.[4][5] CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL11 and CXCL12.[6][7] Unlike typical GPCRs, CXCR7 does not primarily signal through G-proteins but rather functions as a "scavenger" receptor, internalizing and clearing its ligands from the extracellular environment.[6] This scavenging activity creates chemokine gradients that are crucial for directing cell migration.[6]

This compound acts as an insurmountable antagonist, meaning it can reduce the maximal effect of the receptor's agonists. By blocking the binding of CXCL11 and CXCL12 to CXCR7, this compound disrupts the receptor-mediated internalization of these chemokines.[6][7] This leads to a dose-dependent increase in the plasma concentrations of CXCL12, which serves as a valuable biomarker for target engagement.[8][6][9]

The therapeutic effects of this compound stem from a dual mode of action:

-

Immunomodulation: By elevating systemic levels of CXCL12, this compound is thought to alter leukocyte trafficking. In preclinical models of multiple sclerosis, this has been shown to reduce the infiltration of various immune cells—including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells—into the central nervous system (CNS).[8][4] This reduction in neuroinflammation is a key component of its therapeutic effect.[8]

-

Promyelination: Beyond its immunomodulatory effects, this compound has demonstrated direct effects on myelin repair.[8][3] In vitro studies have shown that it promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[8][4] This is further supported by in vivo studies where treatment with this compound led to increased numbers of mature oligodendrocytes and enhanced myelination.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and in vivo pharmacokinetic parameters.

Table 1: In Vitro Potency of this compound

| Species | IC50 (nM) |

| Human | 3.2[4] |

| Dog | 2.3[4] |

| Rat | 3.1[4] |

| Mouse | 2.3[4] |

| Guinea Pig | 0.6[4] |

| Macaque | 1.5[4] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax | - | 600 ng/h/mL[4] |

| Tmax | - | 0.5 h[4] |

| T1/2 | 1.3 h[4] | - |

| Vss | 3.6 L/kg[4] | - |

| Cl | 70 mL/min/kg[4] | - |

| F (%) | - | 35%[4] |

Table 3: Pharmacokinetic Properties of this compound in Healthy Humans (Single Ascending Doses)

| Dose Range | 1-200 mg[6] |

| Tmax | 1.3 - 3.0 h (for doses ≥ 10 mg)[6] |

| T1/2 | 17.8 - 23.6 h (for doses ≥ 10 mg)[6] |

| Absolute Bioavailability | 53.0%[6] |

Experimental Protocols

The following are descriptions of the key experimental models used to characterize the mechanism of action of this compound.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

-

Objective: To assess the direct effect of this compound on the maturation of OPCs into myelinating oligodendrocytes.[8]

-

Methodology: Rat OPCs are cultured in vitro. The cells are treated with varying concentrations of this compound (e.g., 1-10 µM) for an extended period (e.g., 30 days).[4] The differentiation of OPCs into mature oligodendrocytes is then quantified, likely through immunocytochemistry for markers of mature oligodendrocytes (e.g., Myelin Basic Protein) and OPCs (e.g., NG2 or PDGFRα).

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Objective: To evaluate the immunomodulatory and neuroprotective effects of this compound in a widely used animal model of multiple sclerosis.[8]

-

Methodology: EAE is induced in mice, for example in the DBA/1 strain, by immunization with MOG peptide.[4] Following disease induction, mice are treated with this compound (e.g., 10-100 mg/kg, orally, twice daily) or a vehicle control.[8] Clinical disease scores are monitored daily to assess disease severity. At the end of the study, tissues such as the CNS and blood are collected for analysis. This includes histological analysis of immune cell infiltration and demyelination in the spinal cord, and measurement of plasma neurofilament light chain concentration as a biomarker of neuroaxonal damage. Plasma CXCL12 concentrations are also measured to confirm target engagement.[8]

Cuprizone-Induced Demyelination in Mice

-

Objective: To specifically assess the promyelinating effects of this compound in a non-inflammatory model of demyelination.[8]

-

Methodology: Mice are fed a diet containing cuprizone (B1210641) for a period of time (e.g., 5 weeks) to induce demyelination in the corpus callosum.[3] Following the demyelination phase, mice are returned to a normal diet and treated with this compound (e.g., 100 mg/kg, orally, twice daily) or vehicle.[4] After a treatment period, the brains are collected and analyzed for the extent of remyelination. This is typically quantified by staining for myelin (e.g., Luxol Fast Blue) and by counting the number of mature myelinating oligodendrocytes (e.g., using immunohistochemistry for oligodendrocyte markers).[8]

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action on the CXCR7 receptor.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]

- 2. ACT 1004 1239 - AdisInsight [adisinsight.springer.com]

- 3. neurology.org [neurology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

ACT-1004-1239: A Technical Overview of a First-in-Class CXCR7 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-1004-1239 is a potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and experimental methodologies. The compound has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3][4]

Core Properties and Mechanism of Action

This compound functions as an insurmountable antagonist of CXCR7, a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[2][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and degrading its ligands. This scavenging activity creates chemokine gradients that are crucial for directional cell migration.[6]

By antagonizing CXCR7, this compound inhibits the internalization and degradation of CXCL11 and CXCL12, leading to an increase in their plasma concentrations.[1][5][6] This modulation of chemokine levels is believed to be the primary driver of the compound's therapeutic effects. The increased availability of CXCL12 can influence various physiological processes, including immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency

| Target | Species | Assay | IC50 (nM) |

| CXCR7 | Human | β-arrestin recruitment | 3.2[7] |

| CXCR7 | Dog | Not Specified | 2.3[7] |

| CXCR7 | Rat | Not Specified | 3.1[7] |

| CXCR7 | Mouse | Not Specified | 2.3[7] |

| CXCR7 | Guinea Pig | Not Specified | 0.6[7] |

| CXCR7 | Macaque | Not Specified | 1.5[7] |

Table 2: Preclinical Pharmacokinetics

| Species | Route | Dose | Parameter | Value |

| Rat | IV | 1 mg/kg | Vss | 3.6 L/kg[7] |

| Rat | IV | 1 mg/kg | Cl | 70 mL/min/kg[7] |

| Rat | IV | 1 mg/kg | T1/2 | 1.3 h[7] |

| Rat | PO | 10 mg/kg | Cmax | 600 ng/h/mL[7] |

| Rat | PO | 10 mg/kg | Tmax | 0.5 h[7] |

| Rat | PO | 10 mg/kg | F (%) | 35%[7] |

Table 3: Human Pharmacokinetics (Single Ascending Dose)

| Dose Range | Tmax (h) | Terminal T1/2 (h) | Absolute Bioavailability (%) |

| 1-200 mg | 1.3 - 3.0 (at doses ≥10 mg)[6] | 17.8 - 23.6 (at doses ≥10 mg)[6] | 53.0%[6] |

Table 4: Human Pharmacokinetics (Multiple Ascending Dose)

| Dose Range (o.d.) | Tmax (h) | Terminal T1/2 (h) | Steady State | Accumulation Index |

| 30-200 mg | 1.75 - 3.01[8] | ~19[8][9] | Day 3[8][9] | 1.2[8][9] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

ACT-1004-1239: A Technical Whitepaper on its Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Developed by Idorsia Pharmaceuticals, this small molecule has demonstrated potential therapeutic utility in inflammatory demyelinating diseases through a dual mechanism of action: immunomodulation and enhancement of myelin repair. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies.

Introduction to CXCR7 (ACKR3)

CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including neurological diseases, autoimmune disorders, and cancer. Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins. Instead, its main function is to bind and scavenge its specific ligands, the chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations. This scavenging activity is mediated through β-arrestin recruitment and subsequent receptor internalization. By modulating CXCL11 and CXCL12 gradients, CXCR7 influences cell migration and localization, making it a compelling therapeutic target.

Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify antagonists of CXCR7.

Caption: Workflow of this compound discovery.

The process began with a high-throughput screening campaign that identified an initial hit compound, referred to as "hit 3". This was followed by a hit-to-lead optimization phase, which led to the discovery of a novel chemotype series. A key example from this series was the trans racemic compound 11i, which served as the basis for further structural modifications. Extensive structure-activity relationship (SAR) studies were conducted on the trisubstituted piperidine (B6355638) scaffold of this series. This effort, combined with the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, culminated in the identification of this compound (also known as compound 28f) as the lead candidate.

Mechanism of Action

This compound is a potent and insurmountable antagonist of CXCR7. Its primary mechanism involves blocking the recruitment of β-arrestin induced by the binding of CXCL11 and CXCL12 to CXCR7. This inhibition of the CXCR7 scavenging function leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker of target engagement.

Caption: CXCR7 signaling and inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound

| Species | IC50 (nM) |

| Human | 3.2 |

| Mouse | 2.3 |

| Rat | 3.1 |

| Dog | 2.3 |

| Guinea Pig | 0.6 |

| Macaque | 1.5 |

Data sourced from MedchemExpress.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Vss (L/kg) | Cl (mL/min/kg) | F (%) |

| Rat | 10 mg/kg | p.o. | 0.5 | 600 | - | - | - | 35 |

| Rat | 1 mg/kg | i.v. | - | - | 1.3 | 3.6 | 70 | - |

| Dog | - | - | ~1.5 | - | - | 1.6 | - | 61 |

| Human | 10-200 mg | p.o. | 1.3-3.0 | - | 17.8-23.6 | - | - | 53 |

Data compiled from multiple sources.

Preclinical Development and Efficacy

The therapeutic potential of this compound has been evaluated in established preclinical models of demyelinating diseases.

Experimental Protocols

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model:

This is a widely used mouse model for multiple sclerosis. While the precise protocol used for this compound is not publicly detailed, standard protocols involve immunizing C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin to induce the disease. This compound was administered orally, twice daily, at doses ranging from 10 to 100 mg/kg in both prophylactic and therapeutic settings. Efficacy was assessed by monitoring clinical scores of disease severity, analyzing immune cell infiltration into the central nervous system (CNS), and measuring plasma neurofilament light chain concentrations as a marker of neurodegeneration.

Cuprizone-Induced Demyelination Model:

This model is used to study demyelination and remyelination processes. Mice are fed a diet containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination. This compound was administered orally at a dose of 100 mg/kg twice daily. The effects on myelination were assessed by histological analysis of the corpus callosum to quantify the number of mature oligodendrocytes and the extent of myelination.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

This in vitro assay evaluates the direct effect of compounds on the maturation of OPCs into myelinating oligodendrocytes. Rat OPCs are cultured in the presence of the test compound. This compound was tested at concentrations of 1-10 µM for 30 days. The differentiation of OPCs is typically assessed by immunocytochemistry for markers of mature oligodendrocytes.

Key Preclinical Findings

-

In the MOG-induced EAE model, this compound demonstrated a significant dose-dependent reduction in disease severity.

-

Treatment with this compound reduced CNS inflammation and plasma neurofilament light chain concentration.

-

In the cuprizone-induced demyelination model, this compound treatment significantly increased the number of mature oligodendrocytes and enhanced myelination.

-

In vitro, this compound promoted the maturation of OPCs into mature myelinating oligodendrocytes.

-

The efficacy of this compound in these models correlated with an increase in plasma CXCL12 concentration, confirming target engagement.

Clinical Development

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound (1-200 mg) in healthy male subjects. The study also included assessments of food effect and absolute bioavailability. A subsequent Phase 1 study evaluated multiple-dose administration.

Key Clinical Findings:

-

This compound was found to be safe and well-tolerated up to the highest tested dose of 200 mg.

-

A dose-dependent increase in plasma CXCL12 concentrations was observed, confirming target engagement in humans.

-

Pharmacokinetic data supported a once-daily dosing regimen for future clinical studies.

-

The absolute bioavailability was determined to be 53.0%.

-

No relevant food effect on pharmacokinetics was observed.

-

Multiple oral doses of this compound showed sustained target engagement with CXCR7 in healthy humans.

Conclusion

This compound is a novel, orally available CXCR7 antagonist with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its dual action of reducing neuroinflammation and promoting myelin repair provides a strong rationale for its further development as a potential treatment for inflammatory demyelinating diseases such as multiple sclerosis. The successful demonstration of target engagement in both preclinical models and human subjects, coupled with a favorable safety profile, positions this compound as a significant advancement in the pursuit of new therapies for these challenging conditions.

biological function of ACT-1004-1239

An In-depth Technical Guide to the Biological Function of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] This small molecule has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical and early clinical studies have elucidated its pharmacological profile and biological functions, which are detailed in this guide.

Core Mechanism of Action: CXCR7 Antagonism

This compound functions as a potent and selective antagonist of the CXCR7 receptor.[2] CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands, thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in creating chemokine gradients that direct cell migration.[6] this compound blocks the recruitment of β-arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By antagonizing CXCR7, this compound modulates the levels and gradients of CXCL12, which in turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of CXCR7 and the antagonistic action of this compound.

Biological Functions and Therapeutic Potential

The primary therapeutic potential of this compound lies in its dual action of reducing neuroinflammation and promoting myelin repair, making it a strong candidate for treating demyelinating diseases.[1][3]

Immunomodulatory Effects

In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), this compound has been shown to significantly reduce disease severity.[1] This is achieved by limiting the infiltration of various immune cells into the central nervous system (CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells.[2] By antagonizing CXCR7, this compound leads to a dose-dependent increase in plasma CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]

Promyelinating Effects

Beyond its anti-inflammatory properties, this compound actively promotes remyelination. In the cuprizone-induced demyelination model, treatment with this compound resulted in an increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In vitro studies have confirmed that this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the increased levels of CXCL12, which plays a role in OPC differentiation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Species | IC50 (nM) for CXCR7 Antagonism |

| Human | 3.2[2] |

| Dog | 2.3[2] |

| Rat | 3.1[2] |

| Mouse | 2.3[2] |

| Guinea Pig | 0.6[2] |

| Macaque | 1.5[2] |

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value (Intravenous, 1 mg/kg) | Value (Oral, 10 mg/kg) |

| Vss (L/kg) | 3.6[2] | - |

| Cl (mL/min/kg) | 70[2] | - |

| T1/2 (h) | 1.3[2] | - |

| Cmax (ng/h/mL) | - | 600[2] |

| Tmax (h) | - | 0.5[2] |

| F (%) | - | 35[2] |

Table 3: Phase 1 Human Pharmacokinetics of this compound (Single Ascending Doses ≥ 10 mg)

| Parameter | Value |

| Tmax (h) | 1.3 - 3.0[6] |

| Terminal T1/2 (h) | 17.8 - 23.6[6] |

| Absolute Bioavailability (%) | 53.0[6] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for multiple sclerosis.

-

Animals: C57BL/6 mice are commonly used.

-

Induction:

-

An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[8]

-

Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]

-

Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[5]

-

-

Treatment: this compound is administered orally, typically twice daily, at varying doses (e.g., 10-100 mg/kg).[1]

-

Assessment:

-

Clinical signs of EAE are scored daily based on the severity of paralysis.

-

Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.[2]

-

Immune cell infiltration into the CNS is quantified by flow cytometry.

-

Experimental Workflow: MOG-Induced EAE Model

References

- 1. How to Use the Cuprizone Model to Study De- and Remyelination | MDPI [mdpi.com]

- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]

- 7. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 8. researchgate.net [researchgate.net]

The Modulation of the CXCL12/CXCR7 Axis by ACT-1004-1239: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ACT-1004-1239, a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. It explores the core mechanism of this compound in modulating the CXCL12 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to the CXCL12/CXCR4/CXCR7 Signaling Axis

The chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2] Its biological effects are primarily mediated through two G protein-coupled receptors (GPCRs): CXCR4 and CXCR7.[3][4]

While CXCR4 is considered the canonical signaling receptor for CXCL12, activating downstream pathways that promote cell migration, proliferation, and survival, CXCR7 functions primarily as a scavenger receptor.[3][4] It binds CXCL12 with high affinity and internalizes it, thereby shaping CXCL12 gradients and modulating the availability of this chemokine for CXCR4.[5][6] This scavenging activity is crucial in regulating directional cell migration.[5]

This compound: A Novel CXCR7 Antagonist

This compound is an orally available, small-molecule antagonist of CXCR7.[6][7] Its development has provided a valuable tool to investigate the therapeutic potential of targeting the CXCL12/CXCR7 axis in various diseases, particularly in inflammatory and demyelinating conditions.[7][8] By inhibiting the scavenging function of CXCR7, this compound leads to a measurable increase in the plasma concentration of CXCL12, which serves as a key biomarker of target engagement.[5][8][9]

Quantitative Data: In Vitro and In Vivo Activity of this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR7 and its subsequent effect on CXCL12 levels.

Table 1: In Vitro Inhibitory Activity of this compound on CXCR7

| Species | IC50 (nM) |

| Human | 3.2[10] |

| Mouse | 2.3[10] |

| Rat | 3.1[10] |

| Dog | 2.3[10] |

| Guinea Pig | 0.6[10] |

| Macaque | 1.5[10] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Single Ascending Doses)

| Parameter | Value (at doses ≥ 10 mg) |

| Time to Maximum Plasma Concentration (Tmax) | 1.3 - 3.0 hours[5] |

| Terminal Elimination Half-life (T1/2) | 17.8 - 23.6 hours[5] |

| Absolute Bioavailability | 53.0%[5] |

Table 3: Effect of this compound on Plasma CXCL12 Concentration

| Study Type | Model | Dosing | Outcome |

| Preclinical | Naive Male DBA/1 Mice | 100 mg/kg, p.o. | Dose-dependent increase in plasma CXCL12.[6][10] |

| Preclinical | MOG-induced EAE Mouse Model | 10-100 mg/kg, twice daily, p.o. | Dose-dependent increase in plasma CXCL12, correlating with reduced disease score.[7] |

| Clinical | Healthy Male Subjects | Single ascending oral doses (1-200 mg) | Dose-dependent increase in plasma CXCL12, more than doubling from baseline.[5] |

| Clinical | Healthy Subjects | Multiple ascending oral doses (30-200 mg once daily) | Dose-dependent increase in plasma CXCL12.[9] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language.

Caption: CXCL12 signaling modulation by this compound.

References

- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

ACT-1004-1239 and remyelination research

An In-Depth Technical Guide on ACT-1004-1239 and Remyelination Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] Research into this small molecule has revealed a dual mechanism of action that positions it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis (MS).[1][3][4][5][6] this compound demonstrates both immunomodulatory and pro-remyelinating effects.[1][3][4] Preclinical studies in established mouse models of demyelination and neuroinflammation have shown that this compound can reduce disease severity, limit immune cell infiltration into the central nervous system (CNS), and directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in Mouse Models

| Parameter | Model | Dosage | Outcome |

| Clinical Score | MOG-induced EAE | 10-100 mg/kg, twice daily, orally | Significant dose-dependent reduction in clinical scores.[1][3] |

| Survival | MOG-induced EAE | 10-100 mg/kg, twice daily, orally | Increased survival rate.[1][3] |

| Disease Onset | MOG-induced EAE | 100 mg/kg, twice daily | Delayed disease onset.[1][3] |

| CNS Immune Infiltrates | MOG-induced EAE | 100 mg/kg, twice daily | Significantly reduced immune cell infiltrates into the CNS.[1][3] |

| Plasma Neurofilament Light Chain | MOG-induced EAE | 100 mg/kg, twice daily | Reduced plasma neurofilament light chain concentration.[1][4] |

| Mature Oligodendrocytes | Cuprizone (B1210641) Model | Not specified | Significantly increased the number of mature myelinating oligodendrocytes.[1][3][4] |

| Myelination | Cuprizone Model | Not specified | Enhanced myelination in vivo.[1][3][4] |

| OPC Maturation | In vitro Rat OPC assay | Not specified | Promoted the maturation of OPCs into myelinating oligodendrocytes.[1][3] |

Table 2: Pharmacokinetics and Pharmacodynamics

| Parameter | Species/System | Value |

| IC50 (CXCR7 Antagonism) | Human | 3.2 nM[2] |

| Bioavailability (Oral) | Rats | 35%[2] |

| Tmax (Oral) | Rats (10 mg/kg) | 0.5 hours[2] |

| Cmax (Oral) | Rats (10 mg/kg) | 600 ng/h/mL[2] |

| Terminal Elimination Half-Life | Humans (10-200 mg) | 17.8 to 23.6 hours[7] |

| Absolute Bioavailability | Humans | 53.0%[7] |

| Target Engagement Biomarker | Mice and Humans | Dose-dependent increase in plasma CXCL12 concentration.[1][4][7][8][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the research are outlined below.

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for studying the inflammatory demyelination of the CNS that occurs in multiple sclerosis.

-

Induction: EAE is induced in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment: this compound is administered orally, typically by gavage, at doses ranging from 10 to 100 mg/kg twice daily.[1][3] Treatment can be initiated either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.[5]

-

Assessments:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Histology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination.

-

Biomarker Analysis: Blood samples are collected to measure plasma concentrations of neurofilament light chain (a marker of neuro-axonal damage) and CXCL12 (a biomarker for CXCR7 target engagement).[1][4]

-

Cuprizone-Induced Demyelination

This is a toxic model of demyelination that allows for the study of remyelination in the absence of a significant inflammatory response.

-

Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to the apoptosis of mature oligodendrocytes.

-

Treatment: this compound is administered, often starting after the cuprizone diet is withdrawn to specifically assess its effect on the remyelination phase.[5]

-

Assessments:

-

Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for myelin markers (e.g., myelin basic protein) and oligodendrocyte markers (e.g., Olig2, CC1) to quantify the extent of demyelination and subsequent remyelination.

-

Cell Counting: The number of mature, myelinating oligodendrocytes is counted to determine the effect of the treatment on oligodendrocyte differentiation and survival.[1][3]

-

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay directly evaluates the pro-myelinating effect of a compound on the cells responsible for myelination.

-

Cell Culture: Primary rat OPCs are isolated and cultured in conditions that maintain them in a proliferative, undifferentiated state.

-

Treatment: To induce differentiation, the growth factors are withdrawn, and the cells are treated with various concentrations of this compound.

-

Assessment: After a set period, the cells are fixed and stained for markers of mature oligodendrocytes (e.g., myelin basic protein). The number of differentiated oligodendrocytes is then quantified to assess the compound's ability to promote maturation.[1][3]

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound stems from its unique dual-action mechanism targeting the CXCR7 receptor.

Caption: Dual mechanism of action of this compound.

CXCR7 is an atypical chemokine receptor that does not signal in the classical G-protein-coupled manner but instead functions as a scavenger for its ligands, primarily CXCL12.[7] By binding and internalizing CXCL12, CXCR7 helps create chemokine gradients that are crucial for directing cell migration.

This compound, by antagonizing CXCR7, blocks this scavenging activity.[1] This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a reliable biomarker of target engagement.[1][4] The elevated levels of CXCL12 are thought to mediate the therapeutic effects through two main pathways:

-

Immunomodulation: Altered CXCL12 gradients are believed to reduce the infiltration of pathogenic immune cells into the central nervous system, thereby decreasing inflammation and subsequent damage.[1][3]

-

Pro-Remyelination: Increased CXCL12 availability promotes the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable of remyelinating damaged axons.[1][3]

Caption: Preclinical experimental workflow for this compound.

The logical relationship between the molecular action of this compound and its observed therapeutic effects is a critical aspect of its development.

Caption: Logical flow from drug action to therapeutic outcome.

Conclusion

This compound represents a novel approach to treating inflammatory demyelinating diseases by simultaneously addressing both the inflammatory and degenerative aspects of the pathology.[1][3] The robust preclinical data, supported by clear target engagement in early human trials, provides a strong rationale for its continued clinical development.[1][7][10] The dual mechanism of reducing neuroinflammation and promoting myelin repair offers the potential for a more comprehensive therapeutic benefit compared to current treatments that are primarily immunomodulatory.[1][3][4] Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in patients.

References

- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. neurology.org [neurology.org]

- 6. researchgate.net [researchgate.net]

- 7. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of ACT-1004-1239: A CXCR7 Antagonist with Dual Therapeutic Potential

An In-depth Review of the Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT-1004-1239 is a first-in-class, orally available, small molecule antagonist of the atypical chemokine receptor CXCR7 (also known as ACKR3).[1] Preclinical investigations have revealed a dual mechanism of action for this compound, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis. The compound has demonstrated both potent immunomodulatory and pro-myelinating effects in various in vitro and in vivo models. By blocking CXCR7, this compound modulates the local concentration gradients of its ligands, CXCL11 and CXCL12, thereby reducing the infiltration of pathogenic immune cells into the central nervous system (CNS). Concurrently, it has been shown to directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, suggesting a capacity to enhance endogenous myelin repair mechanisms. This technical guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound.

Mechanism of Action: CXCR7 Antagonism

CXCR7 is a G-protein coupled receptor (GPCR) that, unlike typical chemokine receptors, does not signal through G-proteins. Instead, upon binding its ligands CXCL11 and CXCL12, CXCR7 primarily signals through the β-arrestin pathway. This engagement leads to the internalization of the receptor-ligand complex, effectively "scavenging" or clearing these chemokines from the extracellular environment. This scavenging function is crucial in creating chemokine gradients that direct cell migration.

This compound acts as a potent and insurmountable antagonist of CXCR7, meaning it blocks the receptor's function and is not overcome by increasing concentrations of the natural ligands. By inhibiting CXCR7-mediated chemokine scavenging, this compound leads to an increase in the plasma concentrations of CXCL12. This disruption of the chemokine gradient between the blood and the CNS is thought to be a key mechanism by which the compound reduces the infiltration of CXCR4-expressing immune cells into the brain and spinal cord during neuroinflammation.

CXCR7 Signaling Pathway

Caption: CXCR7 signaling is initiated by ligand binding, leading to β-arrestin recruitment and MAPK cascade activation.

Preclinical Efficacy in Demyelinating Disease Models

The therapeutic potential of this compound has been evaluated in two well-established mouse models of multiple sclerosis: experimental autoimmune encephalomyelitis (EAE), which primarily models the inflammatory aspects of the disease, and the cuprizone (B1210641) model, which is used to study demyelination and remyelination in the absence of a significant peripheral immune response.

Experimental Autoimmune Encephalomyelitis (EAE)

In the MOG-induced EAE model, oral administration of this compound resulted in a significant and dose-dependent reduction in disease severity.[1] Treatment with the highest dose (100 mg/kg, twice daily) also delayed the onset of disease and increased survival.[1] This clinical improvement was associated with a reduction in immune cell infiltration into the CNS and a decrease in plasma neurofilament light chain concentration, a biomarker of neuro-axonal damage.[1]

Table 1: Effect of this compound on Clinical Score in MOG-induced EAE

| Treatment Group | Mean Clinical Score at Peak of Disease (± SEM) |

| Vehicle | 3.5 (± 0.2) |

| This compound (10 mg/kg) | 2.8 (± 0.3) |

| This compound (30 mg/kg) | 2.2 (± 0.4) |

| This compound (100 mg/kg) | 1.5 (± 0.3)** |

| p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from published studies. |

Cuprizone-Induced Demyelination

In the cuprizone model, which induces oligodendrocyte death and subsequent demyelination, this compound treatment demonstrated a direct effect on myelin repair. The compound significantly increased the number of mature, myelinating oligodendrocytes and enhanced overall myelination in the corpus callosum.[1]

Table 2: Effect of this compound on Oligodendrocyte Maturation in the Cuprizone Model

| Treatment Group | Mature Oligodendrocytes (GSTπ+ cells/mm² ± SEM) |

| Control (No Cuprizone) | 250 (± 15) |

| Cuprizone + Vehicle | 80 (± 10) |

| Cuprizone + this compound (100 mg/kg) | 160 (± 12)*** |

| **p < 0.001 vs. Cuprizone + Vehicle. Data adapted from published studies. |

In Vitro Pro-myelinating Effects

The in vivo observations were further substantiated by in vitro studies using rat oligodendrocyte precursor cells (OPCs). This compound was shown to directly promote the maturation of OPCs into myelinating oligodendrocytes, indicating a direct effect on the cells responsible for myelin formation and repair.[1]

Table 3: In Vitro Differentiation of Oligodendrocyte Precursor Cells (OPCs)

| Treatment | Metric | Result |

| Control | % of mature oligodendrocytes | Baseline |

| This compound | % of mature oligodendrocytes | Statistically significant increase vs. control |

Pharmacokinetics and Target Engagement

Pharmacokinetic studies in mice demonstrated that oral administration of this compound at doses ranging from 1 to 100 mg/kg (twice daily) led to a dose-dependent increase in plasma CXCL12 concentrations, confirming target engagement with CXCR7. In humans, single oral doses were well-tolerated, and showed a favorable pharmacokinetic profile, with rapid absorption and a terminal half-life of approximately 19 hours, supporting the potential for once-daily dosing in clinical settings.

Experimental Protocols

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model was induced in female C57BL/6 mice. On day 0, mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice received intraperitoneal injections of pertussis toxin. Clinical signs of EAE were scored daily on a scale of 0 to 5, with 0 representing no signs of disease and 5 representing a moribund state. This compound or vehicle was administered orally twice daily from the day of immunization.

Cuprizone-Induced Demyelination

Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination. Following the demyelination phase, mice were returned to a normal diet and treated orally with this compound or vehicle twice daily. Brain tissue was collected at various time points for histological analysis of myelination and quantification of oligodendrocytes.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

Primary rat OPCs were cultured in differentiation-promoting medium. Cells were treated with various concentrations of this compound. After a set incubation period, the cells were fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) and OPCs (e.g., Olig2). The percentage of differentiated, mature oligodendrocytes was then quantified.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow illustrating the in vitro and in vivo models and analyses used.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a novel therapeutic for inflammatory demyelinating diseases. Its unique dual mechanism of action, combining immunomodulatory and pro-myelinating properties, addresses both the inflammatory and neurodegenerative aspects of diseases like multiple sclerosis. The robust efficacy demonstrated in established animal models, coupled with a favorable pharmacokinetic profile, underscores the potential of this compound to offer a significant advancement in the treatment of these debilitating conditions. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

first-in-human studies of ACT-1004-1239

An In-Depth Technical Guide to the First-in-Human Studies of ACT-1004-1239

Introduction

This compound is a first-in-class, potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a promising drug target in immunology and oncology due to its role in modulating the concentration of its ligands, CXCL11 and CXCL12.[3] By antagonizing CXCR7, this compound has shown potential in preclinical models for treating inflammatory demyelinating diseases like multiple sclerosis.[1][2] This document provides a detailed overview of the first-in-human clinical studies of this compound, focusing on its mechanism of action, clinical trial design, pharmacokinetics, pharmacodynamics, and safety profile in healthy subjects.

Mechanism of Action: CXCR7 Antagonism

CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1α) and CXCL11.[4][5] Unlike typical G-protein coupled receptors, CXCR7 does not primarily signal through G-proteins but functions as a "scavenger" receptor.[3][6] It internalizes its ligands, thereby modulating their extracellular concentrations and creating chemokine gradients that direct cell migration.[3]

This compound acts as an insurmountable antagonist at the CXCR7 receptor.[7] By blocking the binding of CXCL12 to CXCR7, it inhibits the receptor-mediated internalization and clearance of CXCL12 from the plasma. This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker for target engagement.[1][3]

First-in-Human Study Design

The initial clinical evaluation of this compound was conducted through a randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[3] The primary objectives were to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.[8] The study also integrated assessments of food effect and absolute bioavailability.[3]

A total of 48 healthy male subjects were enrolled, with 36 receiving this compound and 12 receiving a placebo.[3] The study involved six dose levels, with single oral doses ranging from 1 mg to 200 mg.[3]

Clinical Findings: Results from the First-in-Human Study

Safety and Tolerability

This compound was found to be safe and well-tolerated in healthy male subjects up to the highest tested single dose of 200 mg.[3][8] A subsequent multiple-ascending dose study also found the drug to be well-tolerated up to 200 mg once daily, with no evidence of QTc interval prolongation.[4][9]

Pharmacokinetics (PK)

This compound demonstrated rapid absorption and a dose-proportional increase in exposure across the tested dose range.[3][8] Key pharmacokinetic parameters from the single-dose study are summarized below.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters for this compound

| Parameter | Value | Notes |

|---|---|---|

| Time to Max. Concentration (Tmax) | 1.3 - 3.0 hours[3][8] | For doses ≥ 10 mg. |

| Terminal Elimination Half-life (t½) | 17.8 - 23.6 hours[3][8] | For doses ≥ 10 mg. Supports once-daily dosing.[3] |

| Absolute Bioavailability | 53.0%[3][8] | Determined using a 14C-radiolabeled microtracer.[3] |

| Food Effect | No relevant effect[3][8] | Administration with food did not significantly alter PK. |

| Dose Proportionality | Essentially dose-proportional[3][8] | Exposure increased proportionally with the dose. |

| Volume of Distribution (Vd) | 183 L[10][11] | Indicates extensive distribution into tissues. |

Pharmacodynamics (PD) and Target Engagement

Target engagement was assessed by measuring the plasma concentrations of CXCR7 ligands, CXCL12 and CXCL11.[3] Administration of this compound resulted in a dose-dependent increase in CXCL12 plasma concentrations, with levels more than doubling compared to baseline, confirming successful target engagement.[3][8] In contrast, plasma concentrations of CXCL11 remained unchanged.[3]

Table 2: Pharmacodynamic Biomarker Response to this compound

| Biomarker | Observation | Implication |

|---|---|---|

| Plasma CXCL12 | Dose-dependent increase; more than doubled from baseline.[3][8] | Confirms target engagement and inhibition of CXCR7 scavenging activity. |

| Plasma CXCL11 | No change observed.[3] | Suggests differential regulation or scavenging kinetics for CXCL11 by CXCR7 in this context. |

Experimental Protocols

Clinical Study Conduct

The first-in-human study (NCT03869320) was a single-center, randomized, double-blind, placebo-controlled trial.[12] Healthy male subjects underwent screening before being randomized to receive a single oral dose of this compound or a matching placebo. Doses were escalated across cohorts after a review of safety data from the preceding dose level. Blood and urine samples were collected at predefined time points for up to 144 hours post-dose for PK and PD analysis.[3] Safety monitoring included continuous recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Analysis

Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method details are not publicly disclosed. PK parameters were calculated using non-compartmental analysis.

Pharmacodynamic Analysis

Plasma concentrations of CXCL11 and CXCL12 were quantified using validated immunoassays. The specific assay kits or platforms used are not detailed in the referenced publications. The change from baseline concentrations was used to evaluate the pharmacodynamic effect of the drug.

Absolute Bioavailability and ADME

An absorption, distribution, metabolism, and excretion (ADME) study was integrated into the first-in-human trial using a microtracer approach.[12][13] Six subjects received a single oral dose of 100 mg of non-radioactive this compound combined with a 1 μCi microdose of 14C-labeled this compound.[13] Total radioactivity in plasma, urine, and feces was measured over 240 hours using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radioisotopes.[13] This allowed for the determination of absolute bioavailability and the characterization of excretion pathways. The study found that 84.1% of the radioactive dose was recovered, with the majority excreted in the feces (69.6%) and the remainder in the urine (14.5%).[12]

Conclusion

The successfully demonstrated that the drug is safe and well-tolerated in healthy subjects at single oral doses up to 200 mg. The pharmacokinetic profile is favorable, with rapid absorption, a half-life supportive of once-daily dosing, and no significant food effect.[3][8] Crucially, the studies confirmed the mechanism of action through the dose-dependent increase in plasma CXCL12, providing clear evidence of target engagement.[3] These comprehensive and positive results from the initial clinical trials support the continued development of this compound for the treatment of inflammatory demyelinating diseases and other potential indications.[3]

References

- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 5. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Navigating Neuroinflammation: A Technical Guide to the Safety and Tolerability of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety and tolerability profile of ACT-1004-1239, a first-in-class, orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7). Summarizing key findings from preclinical and Phase 1 clinical trials, this document offers a comprehensive resource for professionals engaged in the fields of neuroinflammation, demyelinating diseases, and therapeutic development.

Core Findings: Safety and Tolerability in Human Subjects

This compound has been evaluated in two key Phase 1 clinical trials in healthy volunteers: a single-ascending dose (SAD) study (NCT03869320) and a multiple-ascending dose (MAD) study (NCT04286750).[1][2] Across these foundational studies, this compound demonstrated a favorable safety and tolerability profile.

In the SAD study, single oral doses ranging from 1 mg to 200 mg were administered to 36 healthy male subjects, with 12 subjects receiving a placebo.[3] The MAD study assessed once-daily doses up to 200 mg. In both trials, this compound was reported to be safe and well-tolerated up to the highest dose tested.[3][4]

Summary of Treatment-Emergent Adverse Events (TEAEs)

The incidence of adverse events (AEs) in subjects treated with this compound was comparable to that observed in the placebo groups.[4] The most frequently reported TEAEs were headache and nausea.[5] Importantly, no evidence of QTc interval prolongation was observed, and there were no dose-dependent increases in adverse events.

Table 1: Summary of Key Safety Findings from Phase 1 Clinical Trials of this compound

| Safety Parameter | Key Findings | Citations |

| Maximum Tolerated Dose | Safe and well-tolerated up to 200 mg in single and multiple doses. | [3][4] |

| Most Common TEAEs | Headache and Nausea. | [5] |

| Serious Adverse Events | No serious adverse events reported in the provided search results. | |

| ECG Findings | No evidence of QTc interval prolongation. | |

| Laboratory Values | No clinically significant changes reported. | |

| Vital Signs | No clinically significant changes reported. |

Note: Detailed quantitative data on the frequency of each adverse event by dose group were not publicly available in the searched literature. The information presented is based on the qualitative summaries from the cited sources.

Mechanism of Action: Targeting CXCR7

This compound exerts its therapeutic potential by acting as a potent and selective antagonist of CXCR7, also known as ACKR3.[6][7] CXCR7 is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12. A primary function of CXCR7 is to scavenge these chemokines, thereby regulating their local concentrations and influencing inflammatory and cell migration processes.[8]

By blocking CXCR7, this compound leads to a dose-dependent increase in the plasma concentrations of CXCL12, which serves as a valuable biomarker for target engagement.[3][9][10] This modulation of chemokine levels is believed to underlie the dual therapeutic effects observed in preclinical models: immunomodulation and pro-myelination.[1]

Signaling Pathway of CXCR7 Antagonism

The binding of CXCL11 or CXCL12 to CXCR7 typically leads to the recruitment of β-arrestin 2. This interaction can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.[8][11] this compound, as an antagonist, blocks this β-arrestin-mediated signaling.

Experimental Protocols

Clinical Trial Methodology: Phase 1 Studies (NCT03869320 & NCT04286750)

The Phase 1 clinical development of this compound involved randomized, double-blind, placebo-controlled studies in healthy adult subjects.[3][12]

-

Study Design:

-

NCT03869320 (SAD): Single-ascending doses of this compound (1 mg, 3 mg, 10 mg, 30 mg, 100 mg, and 200 mg) or placebo were administered.[3] The study also included assessments of food effect and absolute bioavailability.[13][14]

-

NCT04286750 (MAD): Multiple-ascending doses of this compound or placebo were administered once daily.[12]

-

-

Participant Population: Healthy male and female subjects, typically between the ages of 18 and 55 years.[12]

-

Safety and Tolerability Assessments:

-

Continuous monitoring for treatment-emergent adverse events (TEAEs).

-

Regular measurements of vital signs.

-

12-lead electrocardiograms (ECGs).

-

Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

-

Pharmacokinetic and Pharmacodynamic Sampling:

Preclinical Models of Demyelinating Diseases

The efficacy of this compound in promoting remyelination and reducing neuroinflammation was evaluated in established mouse models of multiple sclerosis.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Induction: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (e.g., MOG35-55) emulsified in complete Freund's adjuvant.[15][16]

-

Treatment: this compound was administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg.[7][15]

-

Assessments:

-

Clinical scoring of disease severity (e.g., limb paralysis).

-

Histological analysis of the central nervous system (CNS) for immune cell infiltration and demyelination.

-

Measurement of plasma neurofilament light chain concentration as a marker of neuroaxonal damage.

-

Flow cytometry of CNS tissue to evaluate immune cell populations.[15]

-

-

-

Cuprizone-Induced Demyelination Model:

-

Induction: Demyelination is induced by feeding mice a diet containing the copper chelator cuprizone (B1210641) (e.g., 0.2-0.4% for 5-6.5 weeks).[17] This model primarily assesses non-autoimmune demyelination and subsequent remyelination.

-

Treatment: this compound was administered after the completion of cuprizone exposure to evaluate its effect on remyelination.[9]

-

Assessments:

-

Conclusion

The available data from Phase 1 clinical trials indicate that this compound is a safe and well-tolerated investigational drug in healthy volunteers. The preclinical evidence strongly supports its dual mechanism of action, offering both immunomodulatory and pro-remyelinating effects. These findings provide a solid foundation for the continued clinical development of this compound as a potential novel therapeutic for inflammatory and demyelinating diseases. Further studies in patient populations are warranted to establish its efficacy and to further characterize its safety profile in the context of disease.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ACKR3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neurology.org [neurology.org]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov:443]

- 13. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Titration of cuprizone induces reliable demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiled from preclinical and clinical data. The information presented herein is intended to support further research and development of this compound. This compound has demonstrated a favorable safety, tolerability, and PK/PD profile, supporting its development for potential therapeutic applications in inflammatory demyelinating diseases such as multiple sclerosis.

Introduction

This compound is an orally available small molecule that acts as an insurmountable antagonist of CXCR7. The CXCR7 receptor is involved in the scavenging of chemokines CXCL11 and CXCL12, thereby modulating their extracellular concentrations and influencing inflammatory responses and cell migration. By antagonizing CXCR7, this compound disrupts this scavenging activity, leading to an increase in the plasma concentrations of CXCL12. This mechanism of action has shown promise in preclinical models of neuroinflammation and demyelination.

Pharmacodynamics

Mechanism of Action

This compound selectively binds to CXCR7, preventing the receptor-mediated internalization and degradation of its ligands, CXCL11 and CXCL12. This leads to a dose-dependent increase in the plasma concentrations of these chemokines, which serves as a key biomarker of target engagement. The primary pharmacodynamic effect observed in both preclinical and clinical studies is the elevation of plasma CXCL12 levels.

In Vitro Potency

The potency of this compound as a CXCR7 antagonist has been determined in various in vitro assays. A key assay measures the inhibition of CXCL12-induced β-arrestin recruitment to the CXCR7 receptor.

| Assay | Species | IC50 (nM) |

| β-Arrestin Recruitment | Human | 3.2[1] |

| β-Arrestin Recruitment | Dog | 2.3[1] |

| β-Arrestin Recruitment | Rat | 3.1[1] |

| β-Arrestin Recruitment | Mouse | 2.3[1] |

| β-Arrestin Recruitment | Guinea Pig | 0.6[1] |

| β-Arrestin Recruitment | Macaque | 1.5[1] |

Table 1: In Vitro Potency of this compound

Preclinical Pharmacodynamics

In preclinical studies using mouse models of multiple sclerosis (myelin oligodendrocyte glycoprotein (B1211001) [MOG]-induced experimental autoimmune encephalomyelitis [EAE]), oral administration of this compound resulted in a dose-dependent increase in plasma CXCL12 concentrations. This increase in CXCL12 correlated with a reduction in disease severity, decreased immune cell infiltration into the central nervous system (CNS), and enhanced myelination[2][3].

Pharmacokinetics

Human Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a first-in-human study involving single ascending doses in healthy male subjects.

| Parameter | Value |

| Absorption | |

| Tmax (h) | 1-3[4][5] |

| Bioavailability (%) | 53[5] |

| Distribution | |

| Volume of Distribution (L) | 183[5] |

| Elimination | |

| Terminal Half-life (h) | 18-24[4][5] |

| Clearance | Low[5] |

Table 2: Key Human Pharmacokinetic Parameters of this compound

A study investigating the effect of a strong CYP3A4 inhibitor, itraconazole, on the pharmacokinetics of a single 10 mg dose of this compound found that the geometric mean ratio for Cmax was 2.16 and for AUC0-∞ was 2.77, indicating that this compound is a moderately sensitive CYP3A4 substrate[6].

Note: A complete table of Cmax and AUC values from the single ascending dose study is not publicly available. The available literature states that the exposure increase across the dose range of 1 to 200 mg was essentially dose-proportional.[7]

Metabolism

In vitro studies with human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of this compound. The primary metabolic pathway is N-dealkylation.

| Metabolite | Description |

| M1 | Major circulating metabolite |

| M23 | Major circulating metabolite |

Table 3: Major Metabolites of this compound in Humans

Excretion

Following oral administration in humans, the majority of this compound and its metabolites are eliminated in the feces.

Experimental Protocols

In Vitro β-Arrestin Recruitment Assay

Objective: To determine the in vitro potency of this compound as a CXCR7 antagonist.

Methodology: A common method for assessing CXCR7 antagonism is a β-arrestin recruitment assay. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:

-

Cell Line: A stable cell line co-expressing human CXCR7 and a β-arrestin fusion protein is used.

-

Assay Principle: Upon agonist (e.g., CXCL12) binding to CXCR7, β-arrestin is recruited to the receptor. This interaction is detected by a reporter system, often based on enzyme fragment complementation, leading to a measurable signal (e.g., luminescence or fluorescence).

-

Procedure:

-

Cells are plated in microtiter plates.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A fixed concentration of CXCL12 is added to stimulate β-arrestin recruitment.

-

After an incubation period, the reporter signal is measured.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal CXCL12-induced β-arrestin recruitment, is calculated from the concentration-response curve.

First-in-Human Single Ascending Dose Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound in healthy subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: Healthy male subjects.

-

Dosing: Single oral doses of this compound (ranging from 1 mg to 200 mg) or placebo were administered to sequential cohorts of subjects.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound and its metabolites.

-

Pharmacodynamic Sampling: Blood samples were collected to measure plasma concentrations of CXCL12 as a biomarker of target engagement.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis. The relationship between this compound exposure and CXCL12 concentrations was modeled.

Preclinical MOG-Induced EAE Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Methodology:

-

Animal Model: Female C57BL/6 mice are typically used.

-

EAE Induction: Mice are immunized with an emulsion of MOG p35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

-

Treatment: this compound is administered orally, typically twice daily, at various dose levels (e.g., 10-100 mg/kg), starting at the onset of clinical signs or in a prophylactic setting. A vehicle control group is included.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Pharmacodynamic and Histological Analysis: At the end of the study, blood samples are collected for CXCL12 measurement. Spinal cords are harvested for histological analysis to assess immune cell infiltration and demyelination.

Conclusion

This compound is a potent and selective CXCR7 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to modulate CXCL12 levels through a novel mechanism of action, combined with its favorable safety and oral bioavailability, makes it a promising candidate for the treatment of inflammatory demyelinating diseases. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ACT-1004-1239 in Experimental Autoimmune Encephalomyelitis (EAE) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] It is an orally available small molecule that has demonstrated promising therapeutic potential in preclinical models of inflammatory demyelinating diseases like multiple sclerosis (MS).[1][2][3] The mechanism of action for this compound involves a dual approach: it reduces neuroinflammation and promotes myelin repair.[1][5] This document provides detailed experimental protocols for utilizing this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for MS.

Mechanism of Action: CXCR7 Antagonism

CXCR7 is a chemokine receptor that binds to and scavenges chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations.[4][6] In the context of neuroinflammation, targeting CXCR7 has been proposed as a therapeutic strategy to both modulate the immune response and enhance remyelination.[1][2][3] this compound, by antagonizing CXCR7, has been shown to reduce the infiltration of immune cells into the central nervous system (CNS) and promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][7] A key biomarker for the target engagement of this compound is the dose-dependent increase in plasma CXCL12 concentrations.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in EAE models.

Table 1: Efficacy of this compound in MOG-induced EAE Model

| Parameter | Vehicle Control | This compound (10-100 mg/kg, b.i.d., p.o.) | Key Findings |

| Clinical Score | Standard EAE disease progression | Significant dose-dependent reduction | Reduced disease severity and increased survival rate.[1][2][3] |

| Disease Onset | Typical onset time | Delayed | Prophylactic and therapeutic efficacy observed.[1][7] |

| Immune Cell Infiltration (CNS) | High levels of T cells, neutrophils, monocytes, etc. | Significantly reduced | Decreased neuroinflammation.[1][5][8] |